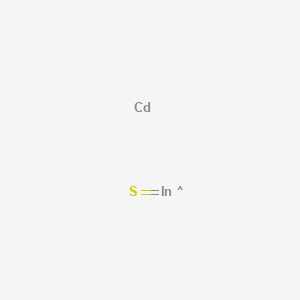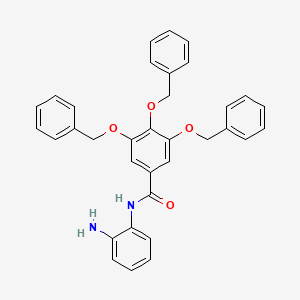
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes acetyl and acetyloxy functional groups, as well as methyl substitutions on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-anthracenedione followed by the introduction of acetyloxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 2-acetyl-1,4-diamino-: Another anthraquinone derivative with different functional groups.
9,10-Anthracenedione, 2-acetyl-1-hydroxy-3,6-dimethyl-: A similar compound with hydroxy and methyl substitutions.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- lies in its specific functional groups and substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
479416-56-3 |
|---|---|
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(2-acetyl-3,7-dimethyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O5/c1-9-5-6-13-14(7-9)19(24)17-15(18(13)23)8-10(2)16(11(3)21)20(17)25-12(4)22/h5-8H,1-4H3 |
InChI-Schlüssel |
RDEXDCMGTBHLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)






